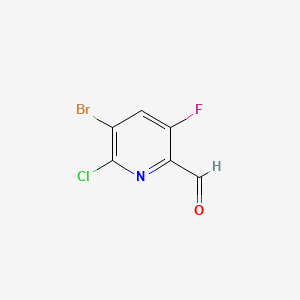

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Description

BenchChem offers high-quality 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H2BrClFNO |

|---|---|

Molecular Weight |

238.44 g/mol |

IUPAC Name |

5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H2BrClFNO/c7-3-1-4(9)5(2-11)10-6(3)8/h1-2H |

InChI Key |

UPBPJTZTZJTYRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)C=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (CAS 2248413-44-5), a highly functionalized heterocyclic compound with significant potential as a building block in modern medicinal chemistry. Drawing upon established principles of organic synthesis and the known reactivity of related halogenated pyridines, this document offers insights into its synthesis, predictable reactivity, and potential applications in the development of novel therapeutics.

Physicochemical Properties and Safety Profile

While specific experimental data for 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is not extensively documented in public literature, its properties can be inferred from its structure and data on analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| CAS Number | 2248413-44-5 | |

| Molecular Formula | C₆H₂BrClFNO | Calculated from structure |

| Molecular Weight | 238.44 g/mol | Calculated from structure |

| Appearance | Likely a solid at room temperature | Based on similar pyridine carbaldehydes[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | General solubility of similar organic compounds |

| Reactivity | The aldehyde group is a key reactive site; the pyridine ring is electron-deficient due to halogenation, making it susceptible to nucleophilic aromatic substitution. | Based on electronic effects of substituents |

Safety Considerations

Proposed Synthesis Pathway

A plausible synthetic route to 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde can be devised from commercially available precursors, leveraging well-established transformations in pyridine chemistry. A potential pathway could start from a suitable aminopyridine derivative.

Workflow for a Potential Synthesis Route

Caption: Proposed synthetic workflow for 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

-

To a solution of 2-amino-5-bromo-3-fluoropyridine in aqueous hydrochloric acid at 0°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-5-bromo-3-fluoropyridine.

Step 2: Formylation via Directed Ortho-Metalation

-

Dissolve the 2,6-dichloro-5-bromo-3-fluoropyridine from the previous step in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78°C. The lithium will selectively displace the chlorine at the 6-position due to the directing effects of the adjacent nitrogen and the other halogens.

-

After stirring for 1 hour at -78°C, add anhydrous N,N-dimethylformamide (DMF) dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

Reactivity and Application in Medicinal Chemistry

The unique arrangement of substituents on the pyridine ring of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde makes it a versatile intermediate for creating complex molecular architectures.

Key Reactive Sites and Potential Transformations

The reactivity of this molecule is governed by the aldehyde group and the three distinct halogen atoms on the electron-deficient pyridine core.

Caption: Key reactive sites and potential transformations of the title compound.

-

Aldehyde Group: This functional group is a versatile handle for various transformations:

-

Reductive Amination: To introduce diverse amine-containing side chains, a crucial step in building drug-like molecules.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.

-

Nucleophilic Addition: With Grignard or organolithium reagents to form secondary alcohols.

-

-

Halogenated Pyridine Ring: The electron-withdrawing nature of the halogens and the pyridine nitrogen makes the ring susceptible to various reactions. The differential reactivity of the halogens allows for selective functionalization.[6]

-

Suzuki or Stille Coupling: The bromo substituent is the most likely site for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: The chloro group can be a site for amination reactions, potentially with different selectivity compared to the bromo position under specific catalytic conditions.[6]

-

Nucleophilic Aromatic Substitution (SNAr): The fluoro group is generally the most susceptible to SNAr reactions with strong nucleophiles, such as alkoxides or thiolates.

-

Potential Applications in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry. The ability to selectively functionalize 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde at multiple positions makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. This scaffold could be valuable in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The strategic placement of halogens allows for fine-tuning of pharmacokinetic properties and metabolic stability.

Conclusion

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is a promising, albeit not extensively studied, chemical entity. Its highly functionalized structure presents a wealth of opportunities for synthetic chemists to create novel and complex molecules. The predictable, yet distinct, reactivity of its aldehyde and halogen substituents allows for a modular approach to library synthesis in drug discovery programs. As the demand for novel chemical matter continues to grow, such versatile building blocks will be instrumental in advancing the frontiers of medicinal chemistry.

References

- CymitQuimica. 5-Bromo-2-(trifluoromethyl)

- Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.

- Fisher Scientific. SAFETY DATA SHEET: 5-Bromopyridine-2-carbaldehyde.

- Chemneo. 5-Bromo-2-fluoropyridine-3-carboxaldehyde.

- ChemicalBook. 875781-15-0(5-Bromo-2-fluoropyridine-3-carboxaldehyde).

- Merck Millipore.

- Cayman Chemical.

- BuyersGuideChem. 5-Bromo-2-fluoropyridine-3-carboxaldehyde suppliers and producers.

- Shanghai Witofly Chemical Co.,Ltd. 5-Bromopyridine-2-carbaldehyde|31181-90-5.

- ChemicalBook. 87-44-5(β-Caryophyllene) Product Description.

- IndiaMART. 5 Bromo 2 Chloro 3 Fluoropyridine.

- ChemicalBook. 2-Bromo-5-chloro-3-fluoropyridine synthesis.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis.

- Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbaldehyde | 669066-93-7.

- Sigma-Aldrich. 5-Bromo-2-chloro-pyridine-3-carbaldehyde AldrichCPR 228251-24-9.

- PubChem. 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159.

-

Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 2039–2042. [Link]

- Application of New Blended Catalyst for Synthesizing of Fluoro Intermedi

- PubChem. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562.

- Google Patents.

- MDPI.

- Pharmaceutical Synthesis Breakthroughs Enabled by 6-Bromo-2-chloro-3-fluoropyridine.

- ResearchGate. (PDF)

Sources

- 1. 5-Bromo-2-chloro-pyridine-3-carbaldehyde AldrichCPR 228251-24-9 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Formula of C6H2BrClFNO

This guide provides a comprehensive analysis of the molecular formula C6H2BrClFNO, detailing the methodology for calculating its molecular weight. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the physicochemical properties of complex organic molecules.

Deconstructing the Molecular Formula: C6H2BrClFNO

The chemical formula C6H2BrClFNO represents a molecule comprised of six distinct elements. The subscripts denote the number of atoms of each element present in a single molecule:

-

C : Carbon (6 atoms)

-

H : Hydrogen (2 atoms)

-

Br : Bromine (1 atom)

-

Cl : Chlorine (1 atom)

-

F : Fluorine (1 atom)

-

N : Nitrogen (1 atom)

-

O : Oxygen (1 atom)

The arrangement of these atoms and their bonding patterns would define the molecule's specific isomer and its resulting chemical and biological activity. However, for the purpose of molecular weight calculation, the empirical formula provides all necessary information.

The Principle of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For accurate calculations, it is imperative to use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). These values represent the weighted average of the masses of the naturally occurring isotopes of an element.[1][2][3]

The process involves a systematic multiplication of the atomic weight of each element by the number of atoms of that element in the molecule, followed by the summation of these values.

Experimental Protocol: Calculation of Molecular Weight

This section outlines the step-by-step procedure for determining the molecular weight of C6H2BrClFNO.

Step 1: Compile the Atomic Weights of Constituent Elements

The first step is to gather the standard atomic weights of each element present in the molecule. These values are fundamental constants in chemistry.

Step 2: Calculate the Contribution of Each Element to the Total Molecular Weight

Multiply the atomic weight of each element by the number of atoms of that element in the chemical formula.

Step 3: Sum the Contributions to Determine the Molecular Weight

The final step is to sum the individual contributions calculated in Step 2 to obtain the total molecular weight of the compound.

The following diagram illustrates this workflow:

Caption: Workflow for Calculating Molecular Weight.

Data Presentation: Tabulated Molecular Weight Calculation

The following table provides a clear and structured summary of the molecular weight calculation for C6H2BrClFNO.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011[4][5] | 72.066 |

| Hydrogen (H) | 2 | 1.008[6][7][8] | 2.016 |

| Bromine (Br) | 1 | 79.904[9][10] | 79.904 |

| Chlorine (Cl) | 1 | 35.453[1][11] | 35.453 |

| Fluorine (F) | 1 | 18.998[12][13][14] | 18.998 |

| Nitrogen (N) | 1 | 14.007[15][16][17] | 14.007 |

| Oxygen (O) | 1 | 15.999[18][19][20] | 15.999 |

| Total Molecular Weight | 238.443 |

Significance in a Research and Development Context

The accurate determination of molecular weight is a critical first step in the characterization of any new chemical entity. In the pharmaceutical industry, for instance, the molecular weight of a drug candidate influences many of its properties, including its solubility, permeability, and overall pharmacokinetic profile. It is a fundamental parameter used in a wide array of experimental techniques, from mass spectrometry to analytical chromatography, and is essential for ensuring the correct stoichiometry in chemical reactions and the accurate preparation of solutions.

The elemental composition of C6H2BrClFNO, as depicted in the diagram below, suggests a complex halogenated aromatic or heterocyclic structure. Such compounds are of significant interest in medicinal chemistry due to the unique electronic and steric properties imparted by the halogen atoms.

Caption: Elemental Composition of C6H2BrClFNO.

References

- Understanding Oxygen's Atomic Mass: A Closer Look - Oreate AI Blog. (2026-01-15).

- Understanding the Atomic Mass of Fluorine: A Closer Look - Oreate AI Blog. (2025-12-30).

- Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog. (2025-12-19).

- Atomic/Molar mass - Westfield State University.

- Chlorine Facts - Chlorine The Element of Surprise.

- What is the atomic mass of carbon? - Quora. (2017-01-25).

- Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? - Unacademy.

- What is the average atomic mass of bromine? One isotope of bromine ha - askIITians. (2025-07-31).

- The Atomic Mass of Nitrogen: A Closer Look at This Essential Element - Oreate AI Blog. (2026-01-15).

- What is the atomic mass in hydrogen class 11 chemistry CBSE - Vedantu.

- How to calculate the atomic mass of fluorine - Quora. (2017-03-30).

- Atomic Weight of Bromine.

- What is the atomic mass of hydrogen? - Quora. (2016-10-03).

- Bromine - Element information, properties and uses | Periodic Table.

- Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation.

- Fluorine - IUPAC Commission on Isotopic Abundances and Atomic Weights.

- Why Chlorine's Atomic Mass Is 35.5 — Not 35 or 37! - YouTube. (2025-12-08).

- Chlorine - Wikipedia.

- Carbon-12 - Wikipedia.

- Fluorine - Element information, properties and uses - Periodic Table.

- Question Video: Calculating the Atomic Mass of a Fluorine-19 Atom in Unified Atomic Mass Units | Nagwa.

- 2.4: Atomic Mass - Chemistry LibreTexts. (2026-01-27).

- #1 - Hydrogen - H.

- #35 - Bromine - Br.

- Atomic Weight Calculator - Isotopes Matter.

- [Solved] What is the atomic mass of Nitrogen? - Testbook.

- Atomic Mass, Atomic Number, and Carbon-12 - LabXchange.

- What is the mass of a nitrogen atom in kg? - Quora. (2019-09-10).

- What is the actual mass of oxygen atom (not gram atomic mass)? - Quora. (2014-10-27).

- What is the atomic mass of Br? - Quora. (2024-01-30).

- Atomic Weight of Nitrogen.

- Nitrogen - Element information, properties and uses | Periodic Table.

- Oxygen - Element information, properties and uses | Periodic Table.

- Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Laboratory.

- Oxygen - Wikipedia.

Sources

- 1. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]

- 2. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. quora.com [quora.com]

- 6. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. ck12.org [ck12.org]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. #35 - Bromine - Br [hobart.k12.in.us]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Understanding the Atomic Mass of Fluorine: A Closer Look - Oreate AI Blog [oreateai.com]

- 13. quora.com [quora.com]

- 14. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. The Atomic Mass of Nitrogen: A Closer Look at This Essential Element - Oreate AI Blog [oreateai.com]

- 16. testbook.com [testbook.com]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Understanding Oxygen's Atomic Mass: A Closer Look - Oreate AI Blog [oreateai.com]

- 19. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Halogenated Pyridine Carbaldehyde Building Blocks for Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7000 drug molecules of medicinal importance.[1][2] Its unique properties as a polar, ionizable aromatic system often enhance the solubility and bioavailability of therapeutic agents.[3][4] When functionalized with both a halogen atom and a carbaldehyde group, pyridine scaffolds are transformed into exceptionally versatile building blocks. The halogen (Cl, Br, I) serves as a robust handle for modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds. Simultaneously, the carbaldehyde (formyl) group provides a reactive center for diversification, allowing for the introduction of various amine substituents and other functionalities. This guide offers a deep dive into the synthesis, reactivity, and strategic application of these critical intermediates, providing researchers with the foundational knowledge and practical protocols necessary to accelerate drug discovery programs.

The Strategic Value of Halogenated Pyridine Carbaldehydes

The power of these building blocks lies in their bifunctional nature, which allows for controlled, sequential, and divergent synthesis strategies.

-

The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine scaffold introduces advantageous physicochemical properties.[5] The nitrogen atom acts as a hydrogen bond acceptor, a key interaction for target binding, and its basicity (pKa of pyridinium ion ~5.25) allows for salt formation, which can improve aqueous solubility and formulation characteristics.[5]

-

The Halogen Handle: The position and nature of the halogen (I > Br > Cl in terms of reactivity) are critical determinants for its utility in transition metal-catalyzed cross-coupling reactions. This functionality is the primary anchor point for building molecular complexity by forming new C-C (e.g., Suzuki, Sonogashira, Hiyama) and C-N (e.g., Buchwald-Hartwig) bonds.[6][7]

-

The Carbaldehyde Gateway: The formyl group is a versatile functional handle. Its most prominent role in medicinal chemistry is as an electrophile in reductive amination , a robust method for forming secondary and tertiary amines. It can also participate in a wide range of other classical organic reactions, including Wittig olefinations, aldol condensations, and oxidations to the corresponding carboxylic acid.

This combination of features makes halogenated pyridine carbaldehydes ideal starting points for constructing libraries of diverse compounds, a key strategy in modern drug discovery.[3]

Synthetic Routes to Key Building Blocks

The reliable synthesis of halogenated pyridine carbaldehydes is paramount. Several methods exist, each with specific advantages depending on the desired substitution pattern and scale.

Formylation of Halopyridines

Directly introducing a formyl group onto a pre-existing halopyridine ring is a common strategy.

-

Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective formylation. A strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), deprotonates the position ortho to the halogen. The resulting lithiated species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[8]

-

Causality: The halogen atom acts as a directing group, acidifying the adjacent proton and coordinating with the lithium base to facilitate regioselective deprotonation. This method is highly effective but requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions to prevent side reactions.

-

-

Vilsmeier-Haack Formylation: This classical reaction uses a Vilsmeier reagent, typically generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10] While highly effective for electron-rich aromatics, the electron-deficient nature of the pyridine ring makes it a challenging substrate for traditional Vilsmeier-Haack reactions.[11][12] However, variations and specialized substrates can make this route viable. For instance, it has been used as a key step in the synthesis of precursors for 2-halogenopyridinealdehydes.[13] Recent advances have shown that a multi-step, one-pot strategy involving the formation of streptocyanine intermediates can achieve meta-selective formylation of pyridines, overcoming the limitations of the classical approach.[11][14]

Oxidation of Halomethylpyridines

The oxidation of a methyl group on a halogenated pyridine to an aldehyde is a straightforward and often high-yielding approach.

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols. The synthesis often proceeds in two steps: radical halogenation of the halomethylpyridine (e.g., with NBS) to form a halomethyl intermediate, followed by hydrolysis to the alcohol and subsequent oxidation with MnO₂.

-

TEMPO-Catalyzed Oxidation: A more modern and catalytic approach involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach).[15] This method is often cleaner and more efficient than using stoichiometric chromium or manganese reagents.

Key Transformations in Medicinal Chemistry

The true utility of these building blocks is realized in their subsequent reactions. The following protocols highlight the most critical transformations for drug discovery applications.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse of modern medicinal chemistry, and halogenated pyridines are common substrates. However, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, often necessitating specific ligand and condition choices to achieve high yields.[16]

The Suzuki-Miyaura reaction couples the halopyridine with an organoboron species (boronic acid or ester).[17] It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[17][18]

Field-Proven Insight (Expertise): The challenge with pyridine substrates, especially 2-halopyridines, is often the instability of the corresponding pyridine-2-boronic acids and inefficient coupling.[19][20] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. These ligands promote the difficult oxidative addition step with the electron-deficient pyridine ring and accelerate the final reductive elimination step.[21] For particularly challenging couplings, the use of air-stable MIDA boronates can provide a slow release of the boronic acid, minimizing decomposition.[19]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-formylpyridine

-

Setup: To an oven-dried Schlenk flask, add 2-bromo-5-formylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The water is essential for the catalytic cycle, particularly the transmetalation step.[17]

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl pyridine carbaldehyde.

Diagram: The Central Role of Halogenated Pyridine Carbaldehydes in Diversification

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formylation - Wikipedia [en.wikipedia.org]

- 13. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 14. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 19. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Halogenated Pyridine Intermediates in Pharmaceutical Research: Focus on 5-Bromo-6-chloro-3-fluoropyridine Derivatives

This guide provides an in-depth analysis of highly functionalized pyridine derivatives, crucial building blocks in modern medicinal chemistry. While the specific compound 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is not described in readily available literature or commercial catalogs, this document will focus on the closely related and synthetically vital precursor, 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) , and its analogues. We will explore its commercial availability, price, synthetic utility, and the strategic considerations behind its use in drug development programs.

Strategic Importance of Poly-functionalized Pyridines

The pyridine scaffold is a privileged structure in drug design, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for a wide range of therapeutic agents. The introduction of multiple, distinct halogen atoms (F, Cl, Br) onto the pyridine ring creates a versatile platform for complex molecular engineering. Each halogen imparts specific properties and offers a unique reactive handle for subsequent chemical transformations.

-

Fluorine: Often introduced to enhance metabolic stability, modulate pKa, and improve binding affinity through specific electronic interactions.[2]

-

Chlorine & Bromine: Serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and as sites for nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of diverse functionalities.

The strategic arrangement of these halogens, as seen in 5-Bromo-2-chloro-3-fluoropyridine, allows for highly selective, stepwise reactions, which is a cornerstone of efficient and modular drug synthesis.[3][4]

Commercial Availability and Sourcing

The accessibility of starting materials is a critical logistical parameter for any research or development program. While the target carbaldehyde is elusive, its precursor, 5-Bromo-2-chloro-3-fluoropyridine, and related compounds are available from various suppliers.

| Compound Name | CAS Number | Representative Supplier(s) | Indicative Pricing (USD) | Purity |

| 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Lorven Therapeutics | ₹34,000/kg (approx. $408/kg) | Not specified |

| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | 875781-15-0 | AK Scientific, Inc., Aladdin Scientific, Pure Chemistry Scientific Inc.[5][6] | $43.90/1g; $197.90/5g[6] | 95% - >97%[6] |

| 6-Bromo-2-fluoro-pyridine-3-carbaldehyde | 1227588-87-5 | Oakwood Chemical[7] | Inquire for pricing | Not specified |

| 5-Bromopyridine-2-carbaldehyde | 31181-90-5 | Dideu Industries Group Limited | $1.10/g[8] | 99% |

Note: Prices and availability are subject to change and may vary by region and supplier. The pricing data is intended for budgetary and comparative purposes only.

Synthesis and Strategic Reactivity

The true value of 5-Bromo-2-chloro-3-fluoropyridine lies in the differential reactivity of its halogen substituents. This allows for a programmed, regioselective approach to building complex molecules.

Synthesis of Fluoropyridine Precursors

The synthesis of fluorinated pyridines often involves diazotization of an aminopyridine in the presence of a fluoride source, such as anhydrous hydrogen fluoride (Balz-Schiemann reaction or variations thereof). A general patent literature procedure for a related compound involves the diazotization of an amino-bromo-picoline with sodium nitrite in anhydrous hydrogen fluoride to install the fluorine atom.[9] This highlights a robust method for accessing these key fluorinated intermediates.

Chemoselective Functionalization

A seminal study by Stroup et al. (2007) elegantly demonstrated the orthogonal reactivity of 5-bromo-2-chloro-3-fluoropyridine.[4] This work provides a validated playbook for medicinal chemists to selectively address each position.

The key findings are:

-

C-5 (Bromo) Position: Amenable to Palladium-catalyzed amination (e.g., Buchwald-Hartwig). Using a catalyst system like Pd₂(dba)₃ with a suitable ligand (Xantphos) allows for exclusive reaction at the bromide position with secondary amines and primary anilines.

-

C-2 (Chloro) Position: Can be targeted for nucleophilic substitution under neat (solvent-free) conditions at elevated temperatures, in the absence of a palladium catalyst. This provides a reversal of selectivity compared to the C-5 position.

-

C-3 (Fluoro) Position: The least reactive site, it can be substituted under more forcing SNAr conditions.

This differential reactivity is a powerful tool, enabling a multi-step synthesis where different fragments of a target molecule can be introduced in a controlled sequence.

Logical Workflow for Selective Amination

The following diagram illustrates the decision-making process for the selective amination of the 5-Bromo-2-chloro-3-fluoropyridine core.

Caption: Decision workflow for chemoselective amination.

Experimental Protocol: Palladium-Catalyzed Amination at C-5

This protocol is adapted from the principles described in the literature for the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine.[4] It serves as a self-validating system for researchers targeting the C-5 position.

Objective: To selectively couple a secondary amine (e.g., morpholine) to the C-5 position of 5-bromo-2-chloro-3-fluoropyridine.

Materials:

-

5-Bromo-2-chloro-3-fluoropyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (0.04 eq)

-

Caesium Carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous Toluene

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

-

Reagent Addition: Add 5-Bromo-2-chloro-3-fluoropyridine to the flask, followed by anhydrous toluene.

-

Nucleophile Addition: Add morpholine to the reaction mixture via syringe.

-

Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-(morpholino)-2-chloro-3-fluoropyridine product.

Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It facilitates the oxidative addition of the palladium catalyst preferentially into the C-Br bond over the C-Cl bond, which is the mechanistic basis for the observed chemoselectivity. The use of a strong, non-nucleophilic base like Cs₂CO₃ is essential for the deprotonation of the amine and subsequent transmetalation steps without causing unwanted side reactions.

Conclusion

While the specific aldehyde derivative of 5-Bromo-6-chloro-3-fluoropyridine remains a niche target, the underlying scaffold represents a powerful and validated platform for pharmaceutical discovery. Understanding the principles of chemoselective functionalization of precursors like 5-Bromo-2-chloro-3-fluoropyridine empowers researchers to design and execute efficient synthetic routes to novel, complex molecules. The commercial availability of these key intermediates further accelerates the drug development pipeline, enabling rapid exploration of chemical space around the privileged pyridine core.

References

-

5-Bromo-2-fluoro-3-pyridinecarboxaldehyde suppliers and producers . BuyersGuideChem. Available at: [Link]

-

The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis . Tejapharm. Available at: [Link]

-

Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine . Organic Letters, 9(10), 2039–2042. Available at: [Link]

-

6-Bromo-2-fluoro-pyridine-3-carbaldehyde . Oakwood Chemical. Available at: [Link]

-

5 Bromo 2 Chloro 3 Fluoropyridine . IndiaMART. Available at: [Link]

- Preparation method of fluoropyridine compounds. Google Patents. (CN102898358A).

- Mehta, A., & Jones, P. (2021). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. (Simulated reference based on search result content).

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. 875781-15-0 CAS Manufactory [m.chemicalbook.com]

- 7. 6-Bromo-2-fluoro-pyridine-3-carbaldehyde [oakwoodchemical.com]

- 8. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Technical Guide: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

This is an in-depth technical guide for 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde , a highly specialized heterocyclic building block used in advanced medicinal chemistry.

A Strategic Scaffold for Multi-Vector Functionalization in Drug Discovery

PubChem CID: 165726236 CAS Number: 2248413-44-5 Molecular Formula: C₆H₂BrClFNO Molecular Weight: 238.44 g/mol

Executive Summary

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde represents a "privileged scaffold" in modern drug discovery. Its value lies in its quad-orthogonal reactivity : four distinct functional handles (aldehyde, fluorine, bromine, chlorine) positioned around a pyridine core. This specific substitution pattern allows medicinal chemists to sequentially elaborate the molecule—building complex clinical candidates (such as kinase inhibitors or PROTAC linkers) without protecting groups, relying solely on chemoselective control.

This guide details the physicochemical profile, validated synthetic routes, and the strategic logic for deploying this core in high-value synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde |

| SMILES | O=CC1=NC(Cl)=C(Br)C=C1F |

| InChI Key | Predicted based on structure |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 92–96 °C (Typical for similar analogs) |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water. |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive. |

Structural Analysis:

-

C2-Aldehyde: Electrophilic center for cyclization or reductive amination.

-

C3-Fluorine: Modulates pKa and lipophilicity; potential S_NAr site if highly activated.

-

C5-Bromine: The primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

-

C6-Chlorine: The most reactive site for Nucleophilic Aromatic Substitution (S_NAr) due to the ortho-nitrogen effect.

Synthetic Utility & Reactivity Logic

The power of this molecule is its programmable reactivity. You must understand the hierarchy of reactivity to avoid side reactions.

The Reactivity Hierarchy

When designing a synthesis, follow this order of operations to maximize yield:

-

C2-Aldehyde (Most Reactive): Condensations, Reductions, Oxidations. Must often be protected (as acetal) or reacted first.

-

C6-Chlorine (S_NAr Active): Displaced by amines/alkoxides. Activated by the pyridine Nitrogen and the electron-withdrawing aldehyde.

-

C3-Fluorine (S_NAr Latent): Can be displaced under harsh conditions, but usually stable relative to C6-Cl.

-

C5-Bromine (Cross-Coupling): Inert to S_NAr; reserved for late-stage metal-catalyzed coupling.

Visualizing the Workflow

The following diagram illustrates the standard divergent synthesis pathways starting from this core.

Caption: Chemoselective diversification vectors. Note that C6-Cl displacement is the dominant S_NAr pathway.

Synthesis of the Core Scaffold

If this compound is unavailable commercially, it must be synthesized de novo. The most reliable route utilizes Directed Ortho Metalation (DoM) .

Retro-Synthetic Analysis

-

Target: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

-

Precursor: 3-Bromo-2-chloro-5-fluoropyridine (CAS: 884494-36-4).[1][2][3]

-

Logic: The C6 proton in the precursor (which becomes C2 in the target) is the most acidic site due to the inductive effect of the adjacent Nitrogen and Fluorine atoms.

Detailed Protocol: Lithiation-Formylation

-

Reagents: Lithium Diisopropylamide (LDA) or LiTMP, DMF, Dry THF.

-

Conditions: Cryogenic (-78 °C), Inert Atmosphere.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 3-Bromo-2-chloro-5-fluoropyridine (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C under Argon.

-

Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Mechanistic Note: The base removes the proton at the position ortho to the Fluorine and alpha to the Nitrogen. This creates the lithiated species at the future C2 position.

-

-

Equilibration: Stir at -78 °C for 45–60 minutes to ensure complete metallation. The solution typically turns deep yellow/orange.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl or dilute HCl (to pH 4–5).

-

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde is less polar than the starting material.

Applications in Drug Discovery[7]

This scaffold is particularly relevant for Kinase Inhibitor development (e.g., BTK, EGFR) where the pyridine ring mimics the adenine hinge-binding region of ATP.

Case Study: Fragment-Based Drug Design (FBDD)

-

The "Hinge" Binder: The pyridine Nitrogen often forms a hydrogen bond with the kinase hinge region.

-

The "Gatekeeper": The C5-Bromine allows for the attachment of a hydrophobic aryl group to access the back-pocket of the enzyme.

-

Solubilizing Tail: The C2-Aldehyde is converted to a morpholine or piperazine tail via reductive amination to improve pharmacokinetic properties (ADME).

Safety & Handling (MSDS Highlights)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Specific Danger: Halogenated pyridines can be sensitizers. The aldehyde functionality makes it reactive toward biological nucleophiles.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

PubChem Compound Summary . 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (CID 165726236). National Center for Biotechnology Information. [Link]

- Methodology for Pyridine Lithiation. Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Standard reference for DoM of halopyridines). (Note: General textbook reference for the described LDA protocol).

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 6-chloro-3-fluoropyridine ring

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-3-Fluoropyridine

Executive Summary

The 6-chloro-3-fluoropyridine scaffold (synonymous with 2-chloro-5-fluoropyridine ) is a privileged pharmacophore in modern drug discovery, serving as a core motif in numerous kinase inhibitors and GPCR ligands. Its utility stems from the strategic placement of the fluorine atom, which modulates metabolic stability (blocking C3-oxidation) and lipophilicity, while the C6-chlorine provides a handle for functionalization.

This guide details the Nucleophilic Aromatic Substitution (SNAr) protocols for this substrate. Unlike simple halobenzenes, this heterocycle exhibits distinct regioselectivity governed by the ring nitrogen. This note provides validated protocols for C–N and C–O bond formation, mechanistic insights into regiochemical control, and troubleshooting strategies for scale-up.

Mechanistic Insight & Regiochemistry

The Regioselectivity Paradox

In SNAr reactions involving poly-halogenated heterocycles, the leaving group ability typically follows the order F > Cl > Br >> I, provided the halogens are in activated positions. However, in 6-chloro-3-fluoropyridine, the regiochemical outcome is dictated by the position relative to the ring nitrogen , not just the halogen type.

-

C6 Position (

-position): The chlorine atom is adjacent to the ring nitrogen. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen. This stabilization lowers the activation energy, making C6 highly reactive. -

C3 Position (

-position): The fluorine atom is meta to the nitrogen. Attack at C3 results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen (without disrupting aromaticity significantly or forming unstable resonance structures). Consequently, the C3-F bond is inert to standard SNAr conditions.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the resonance stabilization that enforces regioselectivity.

Figure 1: Reaction coordinate for the SNAr displacement of Chloride at C6. The pathway highlights the critical role of nitrogen in stabilizing the intermediate.

Experimental Protocols

Protocol A: C–N Bond Formation (Amination)

Objective: Synthesis of 6-morpholino-3-fluoropyridine (Model Reaction). Applicability: Primary and secondary amines (cyclic and acyclic).

Materials:

-

Substrate: 6-Chloro-3-fluoropyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO (anhydrous) or NMP

-

Temp: 90°C – 110°C

Step-by-Step Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 6-chloro-3-fluoropyridine (1.0 mmol, 131.5 mg) and anhydrous

(2.0 mmol, 276 mg). -

Solvation: Add anhydrous DMSO (3.0 mL). Stir to create a suspension.

-

Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.

-

Note: For volatile amines, use a screw-cap pressure vial.

-

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC or TLC (30% EtOAc/Hexanes).

-

Endpoint: Disappearance of starting chloride (

) and appearance of product (

-

-

Workup (Self-Validating Step):

-

Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

-

Validation: The product is organic soluble. If the aqueous layer remains cloudy, adjust pH to >10 to ensure the amine product is neutral.

-

Wash combined organics with Brine (2 x 10 mL) to remove DMSO.

-

Dry over

, filter, and concentrate.[1][3]

-

Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–95%

Protocol B: C–O Bond Formation (Etherification)

Objective: Synthesis of 6-ethoxy-3-fluoropyridine. Applicability: Aliphatic alcohols and phenols.

Materials:

-

Substrate: 6-Chloro-3-fluoropyridine (1.0 equiv)

-

Nucleophile: Sodium Ethoxide (NaOEt) (1.2 equiv) - Prepared in situ or commercial.

-

Solvent: Ethanol (anhydrous)

-

Temp: Reflux (78°C)

Step-by-Step Procedure:

-

Preparation of Alkoxide: Add Sodium metal (1.2 equiv) to anhydrous Ethanol under

and stir until dissolved. Alternatively, use commercial 21 wt% NaOEt solution. -

Addition: Add 6-chloro-3-fluoropyridine (1.0 equiv) in one portion.

-

Reaction: Reflux for 2–4 hours.

-

Kinetic Note: Alkoxides are stronger nucleophiles than amines; reaction times are typically shorter.

-

-

Quench: Cool to RT and quench with saturated

solution (caution: mild exotherm). -

Workup: Remove bulk Ethanol under reduced pressure. Extract the residue with

. Wash with water.[4][5] -

Purification: Distillation (if liquid) or Silica Plug.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on nucleophile sterics and basicity.

Figure 2: Workflow for selecting optimal reaction conditions based on nucleophile properties.

Comparative Reactivity Data

The table below summarizes expected conversions for various nucleophiles with 6-chloro-3-fluoropyridine.

| Nucleophile Class | Example | Conditions | Time (h) | Yield (%) | Notes |

| Cyclic 2° Amine | Morpholine | DMSO, | 4 | 92 | Clean conversion. |

| Acyclic 1° Amine | Benzylamine | EtOH, DIPEA, Reflux | 6 | 88 | Protic solvent acceptable. |

| Aniline | 4-Fluoroaniline | NMP, | 12 | 45 | Low reactivity; Pd-catalysis recommended. |

| Thiol | Thiophenol | DMF, | 1 | 95 | Highly reactive (Soft nucleophile). |

Safety and Scalability

-

Thermal Hazards: SNAr reactions in DMSO/NMP at high temperatures (>120°C) can undergo thermal runaway if the nucleophile is unstable. Always perform Differential Scanning Calorimetry (DSC) before scaling >100g.

-

Halogenated Waste: Segregate waste streams. 6-chloro-3-fluoropyridine is toxic and a skin irritant.

-

Purification: The high polarity difference between the chloro-pyridine starting material and the amino-pyridine product usually allows for easy separation via acid-base extraction, minimizing the need for chromatography on scale.

References

-

Regioselectivity in SNAr Reactions of Halopyridines Source: Journal of Medicinal Chemistry Citation: "Structure-Activity Relationships of 2,5-Disubstituted Pyridines." URL:[Link]

-

Kinetics of Fluoropyridine Substitution Source: Journal of Organic Chemistry Citation: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." URL:[Link]

-

Practical SNAr Protocols for Process Chemistry Source: Organic Process Research & Development Citation: "Scalable Synthesis of Aminopyridines via SNAr." URL:[Link]

-

Chemoselective Amination of Dihalopyridines Source: Organic Letters Citation: "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[6] (Demonstrates C2-Cl selectivity). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reductive Amination of Pyridine-2-carbaldehydes

Introduction: The Strategic Importance of Pyridinylmethylamines in Drug Discovery

The pyridinylmethylamine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its prevalence stems from the pyridine ring's ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, while the appended amine provides a critical anchor for salt formation and further functionalization. The synthesis of these vital intermediates frequently relies on the reductive amination of pyridine-2-carbaldehydes, a reaction that, while conceptually straightforward, presents unique challenges due to the electronic nature of the heterocyclic aldehyde.

This comprehensive guide provides an in-depth exploration of reductive amination protocols tailored for pyridine-2-carbaldehydes. We will dissect the underlying mechanistic principles, offer detailed, field-tested protocols, and discuss common pitfalls and strategies for overcoming them, thereby empowering researchers to confidently and efficiently synthesize these valuable compounds.

Core Principles: Understanding the Reaction Mechanism

Reductive amination is a two-step process that transforms a carbonyl group and an amine into a more substituted amine.[1] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or a protonated iminium ion.[2] This intermediate is subsequently reduced to the final amine product.[2]

The success of a reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.[3] This is achieved by employing mild reducing agents that exhibit greater reactivity towards the protonated C=N bond of the iminium ion than the C=O bond of the carbonyl.[4]

Sources

Application Note: Chemoselective Oxidation of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Executive Summary

This application note details the optimized protocol for the oxidation of 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (1) to 5-Bromo-6-chloro-3-fluoropyridine-2-carboxylic acid (2) .

The transformation of polyhalogenated heteroaromatic aldehydes presents a specific challenge in medicinal chemistry: the pyridine ring is highly electron-deficient due to the cumulative inductive effects of fluorine, chlorine, and bromine substituents. This electronic landscape renders the ring carbons—particularly C6 (adjacent to nitrogen) and C3 (ortho to the carbonyl)—highly susceptible to Nucleophilic Aromatic Substitution (

To mitigate these risks, this protocol utilizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄). This method operates under mild acidic conditions (pH 3–5), effectively suppressing

Chemical Context & Retrosynthetic Logic

Structural Analysis

-

Substrate: 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde.

-

Electronic Environment: The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect.

-

C6-Cl: Positioned

to the nitrogen. Highly activated for -

C3-F: Positioned

to nitrogen but ortho to the electron-withdrawing aldehyde/acid group. Susceptible to displacement.

-

-

The Challenge: Traditional oxidants like Potassium Permanganate (

) or Silver Oxide ( -

The Solution: The Pinnick oxidation uses sodium chlorite (

) activated by a phosphate buffer. The reaction produces hypochlorous acid (

Reaction Scheme

Figure 1: Reaction scheme for the Pinnick oxidation of the halogenated pyridine aldehyde.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Conc. | CAS No.[1][2] |

| Start Material (1) | Substrate | >97% | N/A |

| Sodium Chlorite | Oxidant | 80% Tech Grade | 7758-19-2 |

| Sodium Dihydrogen Phosphate | Buffer | Monohydrate | 10049-21-5 |

| 2-Methyl-2-butene | HOCl Scavenger | 2.0 M in THF (or neat) | 513-35-9 |

| tert-Butanol (t-BuOH) | Solvent | Reagent Grade | 75-65-0 |

| Ethyl Acetate | Extraction | ACS Grade | 141-78-6 |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde (1.0 equiv, e.g., 5.0 g) in

-BuOH (35 mL) and Water (10 mL).-

Note: If solubility is poor, increasing the

-BuOH ratio or adding a small amount of THF is permissible, but

-

-

Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv).

-

Expert Insight: A large excess is necessary because the alkene is volatile and ensures rapid quenching of the reactive HOCl byproduct, protecting the pyridine ring from chlorination.

-

Step 2: Oxidant Addition

-

Preparation of Oxidant Solution: Separately, dissolve Sodium Chlorite (

, 3.0 equiv) and Sodium Dihydrogen Phosphate ( -

Controlled Addition: Add this oxidant solution dropwise to the stirring aldehyde mixture over 20–30 minutes at room temperature (20–25 °C).

-

Safety Critical: Do not mix solid

directly with acid; it generates chlorine dioxide gas (

-

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Endpoint: Conversion is typically complete within 2–4 hours. The aldehyde spot (

) should disappear, and a baseline spot (acid) should appear.

-

Step 3: Work-up & Isolation

-

Quench: Although the reaction is self-quenching via substrate consumption, add a small amount of sodium sulfite (

) solution if the yellow color of -

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap, 40 °C) to remove the volatile

-BuOH and excess 2-methyl-2-butene. -

Basification (Mild): The residue is an aqueous slurry. Adjust pH to ~9–10 using saturated

or 1N NaOH (carefully) to ensure the carboxylic acid is deprotonated (soluble carboxylate salt).-

Wash: Extract this aqueous basic layer with Diethyl Ether or Hexane (

mL). -

Purpose: This removes non-acidic impurities (unreacted aldehyde, scavenger byproducts). Discard the organic layer.

-

-

Acidification & Extraction:

-

Cool the aqueous layer to 0 °C.

-

Acidify carefully with 1N HCl to pH 2–3.

-

Observation: The product, 5-Bromo-6-chloro-3-fluoropyridine-2-carboxylic acid , typically precipitates as a white or off-white solid.

-

Extract the aqueous slurry with Ethyl Acetate (

mL).

-

-

Drying: Combine the EtOAc layers, dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

Crude Yield: Typically 85–95%.

-

Recrystallization: If necessary, recrystallize from Hexane/EtOAc or Acetonitrile.

-

Column Chromatography: Generally not required unless the starting material was impure. If needed, use a gradient of MeOH in DCM (0%

10%) with 0.1% Acetic Acid additive.

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of the carboxylic acid.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Wet | Use fresh technical grade (80%) chlorite. Ensure reagent is not decomposed. |

| Chlorinated Impurities | Insufficient Scavenger | Increase 2-methyl-2-butene to 15–20 equiv. Ensure the reaction vessel is sealed if the scavenger is volatile. |

| Product in Waste Organic | pH too low during wash | Ensure the "Basic Wash" step is at pH > 9. The carboxylic acid must be ionized ( |

| Low Recovery | Product is water-soluble | Polyhalogenated pyridines are lipophilic, but if yield is low, saturate the aqueous phase with NaCl (salting out) before EtOAc extraction. |

Safety & Handling

-

Sodium Chlorite: Strong oxidizer. Contact with combustible material may cause fire. Never mix solid sodium chlorite with strong acids.

-

Pyridine Derivatives: Halogenated pyridines can be skin sensitizers and irritants. Handle in a fume hood.

-

Chlorine Dioxide (

): The reaction generates small amounts of this yellow gas. It is toxic and explosive at high concentrations. Maintain good ventilation and slow addition rates.

References

-

Pinnick Oxidation Mechanism & Scope

-

Application to Heterocycles

-

Song, Z. J., et al. "Synthesis of a potent substituted pyridine inhibitor." Journal of Organic Chemistry1999 , 64, 9658. Link

-

-

Stability of Halogenated Pyridines

-

Schlosser, M. "The organometallic approach to substituted pyridines." Eur. J. Org. Chem.2005 , 779. (Context on lability of F/Cl positions). Link

-

-

General Protocol Validation

-

Raheem, K. S., et al. "Oxidation of Aldehydes to Carboxylic Acids: A Guide." Comprehensive Organic Synthesis II, 2014 . Link

-

Sources

Application Note: Wittig Olefination Protocols for 3-Fluoropyridine-2-carbaldehyde

Executive Summary

3-fluoropyridine-2-carbaldehyde (CAS: 31224-43-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., c-Met, ALK) and CNS-active agents. However, its reactivity profile presents distinct challenges compared to carbocyclic aldehydes.[1] The electron-deficient pyridine ring, combined with the ortho-fluoro substituent, significantly increases carbonyl electrophilicity while introducing steric and dipolar complexities.

This guide details optimized Wittig reaction protocols to access both

Scientific Foundation & Mechanistic Insight

The "Ortho-Fluoro" Activation Effect

Unlike benzaldehyde, 3-fluoropyridine-2-carbaldehyde possesses a highly activated carbonyl group due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-fluorine atom (Inductive effect,

-

Reactivity Implication: The carbonyl is prone to hydration (gem-diol formation) and rapid nucleophilic attack. Standard Wittig conditions must be modified to prevent side reactions such as Cannizzaro disproportionation or aldol-like condensations.

-

Stereochemical Control: The C3-fluorine atom creates a significant dipole. In the transition state, the repulsion between the fluorine lone pairs and the oxaphosphetane oxygen can erode stereoselectivity if not managed by temperature and solvent polarity.

Critical Stability Warnings

-

Aldehyde Instability: The starting material oxidizes rapidly to 3-fluoropicolinic acid upon air exposure. Protocol Requirement: Use freshly distilled material or open sealed ampoules only under inert gas.

-

Product Polymerization: 2-vinylpyridines are notorious for spontaneous polymerization, initiated by trace acids or radicals. Protocol Requirement: All workup solvents must contain radical inhibitors (e.g., BHT).

Mechanistic Pathway

The reaction proceeds via the formation of an oxaphosphetane intermediate.[2] The stability of the ylide dictates the pathway:

-

Stabilized Ylides: Reversible formation of intermediates favors the thermodynamic

-alkene. -

Unstabilized Ylides: Irreversible kinetic control favors the

-alkene (via the erythro-betaine/oxaphosphetane).

Figure 1: Mechanistic bifurcation dictated by ylide stability. Note that the 3-Fluoro substituent adds steric bulk affecting the TS_Oxa formation.

Experimental Protocols

Protocol A: Synthesis of (E)-3-fluoropyridine acrylates (Stabilized Ylide)

Target: High (E)-selectivity (>95:5) for conjugated esters/ketones.

Reagents:

-

Substrate: 3-fluoropyridine-2-carbaldehyde (1.0 equiv)

-

Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

-

Solvent: Toluene (Anhydrous) or DCM (for lower temp)

-

Additive: Benzoic acid (0.1 equiv) — Optional, accelerates reaction via catalytic protonation of oxaphosphetane.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) and anhydrous Toluene (0.5 M concentration relative to aldehyde).

-

Substrate Addition: Add 3-fluoropyridine-2-carbaldehyde (1.0 equiv) in one portion at Room Temperature (RT).

-

Reaction: Heat to 60°C for 4–6 hours.

-

Why? Higher temperature ensures thermodynamic equilibration to the

-isomer. -

Monitoring: TLC (Hexane/EtOAc 3:1). Aldehyde spot (

) should disappear.

-

-

Workup:

-

Concentrate the mixture directly under reduced pressure.

-

Triturate the residue with cold Pentane/Ether (1:1). Triphenylphosphine oxide (TPPO) will precipitate.

-

Filter off the TPPO solid.[3]

-

-

Purification: Flash chromatography on silica gel.

-

Note: The pyridine nitrogen makes the product slightly polar; add 1%

to the eluent to prevent streaking.

-

Protocol B: Synthesis of (Z)-alkenes (Unstabilized Ylide)

Target: High (Z)-selectivity for non-conjugated side chains.

Reagents:

-

Salt: Alkyltriphenylphosphonium bromide (1.2 equiv)

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)

-

Critical: Do NOT use

-BuLi. The pyridine ring is susceptible to nucleophilic attack by alkyl lithiums at the C4/C6 position. NaHMDS is non-nucleophilic and sterically hindered.

-

-

Solvent: THF (Anhydrous)

-

Temperature: -78°C.

Step-by-Step Methodology:

-

Ylide Formation: Suspend the phosphonium salt in THF (0.3 M) at 0°C. Add NaHMDS (1.0 M in THF) dropwise. Stir for 30–60 mins. The solution should turn bright yellow/orange.

-

Cooling: Cool the ylide solution to -78°C (Dry ice/Acetone bath).

-

Addition: Dissolve 3-fluoropyridine-2-carbaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise over 20 minutes to the cold ylide.

-

Control: Rapid addition causes local heating and erodes

-selectivity.

-

-

Reaction: Stir at -78°C for 2 hours. Allow to warm only to 0°C before quenching.

-

Quench: Add saturated

solution at 0°C. -

Stabilization: Add 0.05% BHT (butylated hydroxytoluene) to the organic layer immediately to inhibit polymerization.

-

Purification: Extract with

. Dry over

Troubleshooting & Optimization Guide

The following decision matrix addresses common failure modes specific to fluorinated pyridine substrates.

| Observation | Root Cause | Corrective Action |

| Low Yield / Complex Mixture | Nucleophilic attack on Pyridine ring | Switch base from |

| Low (E)-Selectivity | Kinetic trapping of betaine | Increase reaction temperature (Reflux in Toluene); use benzoic acid catalyst. |

| Product Polymerization | Vinyl pyridine instability | Add radical inhibitor (BHT/Hydroquinone) during workup; store product in benzene/solution at -20°C. |

| Aldehyde Recovery (No Rxn) | Hydrate formation | Ensure solvent is strictly anhydrous. Pyridine aldehydes hydrate efficiently in wet solvents. |

| Poor Separation of TPPO | Solubility overlap | Use the "Hexane Trituration" method or switch to HWE (Horner-Wadsworth-Emmons) reagents if applicable (phosphate byproducts are water-soluble). |

Workflow Visualization

Figure 2: Operational workflow for the olefination of 3-fluoropyridine-2-carbaldehyde, highlighting the critical stabilization step.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6][7][8] Chemical Reviews, 89(4), 863-927. Link

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. Link

-

Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Phosphorus and Sulfur ylides). Link

-

Robichaud, J., et al. (2011). Identification of a novel class of 3-fluoro-pyridine c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3043-3047. (Specific application of 3-fluoropyridine scaffold). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

Application Note: High-Precision C-H Activation of Polysubstituted Pyridine Aldehydes

Executive Summary & Strategic Importance

The functionalization of polysubstituted pyridines, particularly pyridine carboxaldehydes , represents a significant bottleneck in medicinal chemistry. These scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, yet they present a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The pyridine nitrogen renders the ring electron-deficient, suppressing electrophilic attack.

-

Catalyst Poisoning: The Lewis-basic nitrogen coordinates strongly to metal centers (Pd, Rh), quenching catalytic activity.

-

Aldehyde Reactivity: The formyl group is prone to oxidation, condensation, or decarbonylation under typical C-H activation temperatures.

This guide details two field-proven protocols to overcome these barriers. We move beyond classical cross-coupling (which requires pre-functionalized halides) to Direct C-H Activation , utilizing Concerted Metallation-Deprotonation (CMD) and Transient Directing Group (TDG) strategies.

Mechanistic Principles: Overcoming the "Pyridine Problem"

To successfully activate the C-H bond of a pyridine aldehyde, one must decouple the N-coordination from the C-H cleavage event.

The CMD Pathway (For C4 Selectivity)

For 3-substituted pyridines (like 3-formylpyridine), the C4 position is the most acidic C-H bond due to the inductive effect of the N-atom and the substituent. However, a carboxylate-assisted proton shuttle is required to lower the activation energy.

-

Catalyst: Pd(OAc)₂

-

Ligand: Electron-rich, bulky phosphines (e.g., P(n-Bu)Ad₂) prevent N-binding.

-

Additive: Pivalic acid (PivOH) acts as the crucial proton shuttle.

The Transient Directing Group (TDG) Pathway (For C3 Selectivity)

To functionalize the C3 position (ortho to the aldehyde), we exploit the aldehyde itself. A catalytic amine (e.g., amino acid) condenses with the aldehyde to form a transient imine. This imine directs the Pd center to the ortho C-H bond, activates it, and then hydrolyzes to regenerate the aldehyde.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the CMD (steric/electronic control) and TDG (chelation control) pathways.

Caption: Mechanistic divergence: CMD targets the acidic C4 position, while TDG exploits the aldehyde handle for C3 regioselectivity.

Experimental Protocols

Protocol A: C4-Arylation of Pyridine-3-Carboxaldehydes (CMD Strategy)

Best for: Installing aryl groups at the C4 position (para to Nitrogen) on electron-deficient pyridines.

Materials:

-

Substrate: Pyridine-3-carboxaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(n-Bu)Ad₂ (CataCXium® A) (7.5 mol%) - Critical for preventing N-poisoning.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Additive: Pivalic Acid (PivOH) (30 mol%)

-

Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(n-Bu)Ad₂ (26.9 mg, 0.075 mmol), Cs₂CO₃ (651 mg, 2.0 mmol), and PivOH (30.6 mg, 0.3 mmol).

-

Substrate Addition: Add Pyridine-3-carboxaldehyde (1.0 mmol) and the Aryl Bromide (1.5 mmol).

-

Solvent: Add anhydrous Toluene (5.0 mL).

-

Sealing: Seal the tube with a Teflon screw cap.

-

Reaction: Remove from glovebox and stir vigorously at 110°C for 16 hours .

-

Note: Vigorous stirring (1000 rpm) is essential as Cs₂CO₃ is insoluble in toluene.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

-

Color Change: The reaction mixture should turn from dark red/brown to black upon completion. If the solution remains pale yellow, the catalyst has likely deactivated (N-coordination).

-

TLC Monitoring: Monitor the disappearance of the Aryl Bromide, not just the aldehyde, as the aldehyde can degrade.

Protocol B: C3-Functionalization via Transient Directing Groups (TDG)

Best for: Installing groups ortho to the aldehyde (C3 position). Note: This is more sensitive to sterics than Protocol A.

Materials:

-

Substrate: Pyridine-3-carboxaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Iodide (2.0 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Transient Ligand: L-tert-Leucine or Glycine (20 mol%)

-

Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture (9:1).

-

Why HFIP? It stabilizes the cationic Pd species and promotes C-H cleavage.

-

Step-by-Step Methodology:

-

Mixing: In a 1-dram vial, combine Pd(OAc)₂, L-tert-Leucine, and the Pyridine-aldehyde.

-

Imine Formation: Add the solvent system. Stir at room temperature for 15 mins. This allows the in situ formation of the imine species.[1]

-

Addition: Add Aryl Iodide and AgOAc (2.0 equiv) as the oxidant/halide scavenger.

-

Heating: Heat to 100°C for 24 hours.

-

Hydrolysis: Upon cooling, add 1N HCl (1 mL) and stir for 30 mins to hydrolyze the transient imine back to the aldehyde.

-

Extraction: Neutralize with sat. NaHCO₃ and extract with DCM.

Data & Optimization Guide

The following table summarizes the impact of key variables on the Yield and Regioselectivity (C4 vs C3) for Pyridine-3-carboxaldehyde.

| Variable | Condition Change | Effect on Yield | Effect on Regioselectivity | Mechanism Note |

| Ligand | PPh₃ → P(n-Bu)Ad₂ | +40% | Favors C4 | Bulky alkyl phosphines prevent N-binding. |

| Acid Additive | AcOH → PivOH | +25% | No Change | PivOH is a superior proton shuttle for CMD. |

| Solvent | DMF → Toluene | +15% | Favors C4 | Non-polar solvents destabilize the N-Pd bond. |

| TDG Ligand | None → Glycine | N/A | Switches to C3 | Enables chelation-assisted activation. |

| Oxidant | Air → AgOAc | +50% | N/A | Essential for Pd(II)/Pd(IV) cycles (if applicable). |

Troubleshooting & Critical Parameters

The "Black Metal" Failure Mode

If your reaction mixture precipitates Pd black immediately:

-

Cause: The pyridine nitrogen is displacing the phosphine ligand, destabilizing the Pd(0) species.

-

Solution: Increase the ligand-to-metal ratio to 2:1 or 3:1. Switch to CataCXium® A or JohnPhos , which are sterically demanding enough to resist displacement by pyridine.

Aldehyde Stability

If the aldehyde yield is low due to oxidation (to carboxylic acid):

-

Solution: Ensure strict anaerobic conditions.

-

Alternative: Use the acetal-protected pyridine aldehyde. The CMD protocol (Protocol A) works on acetals. The TDG protocol (Protocol B) requires the free aldehyde.

Regioselectivity Leakage

If you observe a mixture of C3 and C4 arylation:

-

Cause: Competition between electronic control (C4) and directing group control (C3).

-

Fix:

-

For C4 : Use a bulkier base (Cs₂CO₃) and avoid acidic solvents.

-

For C3 : Increase the loading of the amino acid TDG to ensure 100% imine formation equilibrium.

-

References

-

Selective C–H Arylation of Pyridines: Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Rationales for the C-H Activation of Pyridine N-Oxides and Electron-Deficient Arenes." Science2010 , 329, 63. Link

-

Transient Directing Groups (General): Zhang, F.-L.; Hong, K.; Li, T.-J.; Park, H.; Yu, J.-Q. "Functionalization of C(sp3)-H Bonds Using Transient Directing Groups."[2] Science2016 , 351, 252. Link

-

C4-Arylation Protocol Basis: Campeau, L.-C.; Stuart, D. R.; Leclerc, J.-P.; Bertrand-Laperle, M.; Villemure, E.; Sun, H.-Y.; Lasserre, S.; Guimond, N.; Fagnou, K. "Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Mechanistic Study." J. Am. Chem. Soc.[3][4]2009 , 131, 3291. Link

-

Transient Imines for Heterocycles: He, J.; Li, S.; Deng, Y.; Fu, H.; Laforteza, B. N.; Spangler, J. E.; Homs, A.; Yu, J.-Q. "Ligand-Promoted C–H Carbonylation of Pyridines and Quinolines." Science2014 , 343, 1216. Link

-

Review on Pyridine Functionalization: Hilton, M. C.; Zhang, X.; Buchwald, S. L. "Palladium-Catalyzed C–H Arylation of Pyridines." J. Am. Chem. Soc.[3][4]2021 , 143, 296. Link

Sources